molecular formula C20H21F2N5O2 B2447542 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034463-81-3

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2447542
M. Wt: 401.418
InChI Key: UCHQFYQOUJMDOP-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H21F2N5O2 and its molecular weight is 401.418. The purity is usually 95%.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity

Research on related pyrazole carboxamide derivatives has shown significant antifungal activity against a range of phytopathogenic fungi. These compounds, including various pyrazole-4-carboxamide derivatives, have been tested for their efficacy in inhibiting fungal growth, with some demonstrating better activity than commercial antifungal agents. The mechanism of action often involves interaction with specific fungal enzymes or cellular structures, leading to the inhibition of fungal growth and reproduction (Du et al., 2015).

Antimicrobial and Antitubercular Activities

Synthesis and evaluation of pyrazole derivatives have also highlighted their potential antimicrobial and antitubercular properties. These studies have led to the development of compounds with significant activity against various bacterial and fungal strains, including resistant strains of Mycobacterium tuberculosis. The structural diversity of these compounds allows for targeted action against specific microbial pathogens, offering potential pathways for the development of new antimicrobial agents (Nayak et al., 2016).

Anticancer Activity

The cytotoxicity and anticancer potential of pyrazole derivatives have been a significant focus of research. Several studies have synthesized and characterized pyrazole-containing compounds, evaluating their efficacy against various cancer cell lines. These compounds exhibit a range of anticancer activities, potentially acting through mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation. The exploration of these compounds offers promising avenues for cancer therapy (Hassan et al., 2014).

Antimycobacterial and Antifungal Screening

The search for new antimycobacterial and antifungal agents has led to the synthesis of novel pyrazole derivatives with significant bioactivity. These compounds have been tested for their effects on various fungal and mycobacterial species, showing promising results in inhibiting the growth of pathogens such as Mycobacterium tuberculosis. This research contributes to the ongoing efforts to combat infectious diseases, particularly those caused by drug-resistant strains (Alshammari et al., 2015).

Insecticidal and Nematocidal Activities

Pyrazole derivatives have also been investigated for their potential use in agriculture as insecticidal and nematocidal agents. These studies have focused on the synthesis of compounds that can effectively control agricultural pests and nematodes, offering a safer alternative to traditional chemical pesticides. The efficacy of these compounds against specific pests and their modes of action are areas of ongoing research (Wu et al., 2012).

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N5O2/c1-13-16(11-24-27(13)15-5-3-2-4-6-15)19(28)23-12-17-25-18(26-29-17)14-7-9-20(21,22)10-8-14/h2-6,11,14H,7-10,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHQFYQOUJMDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

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